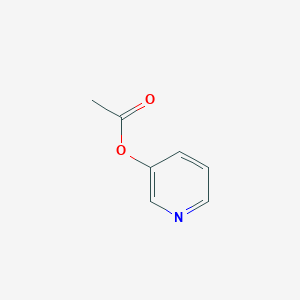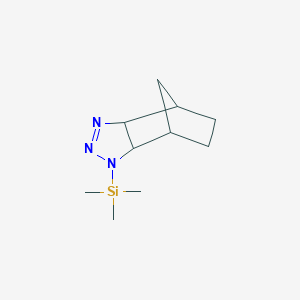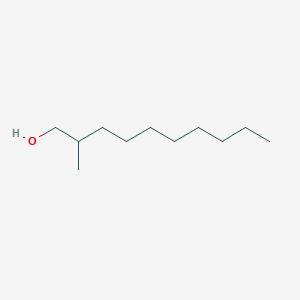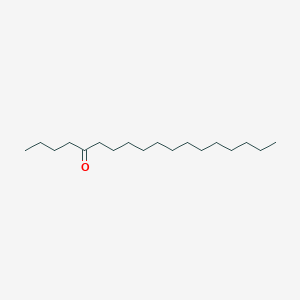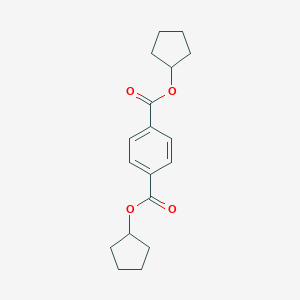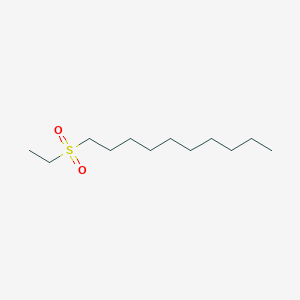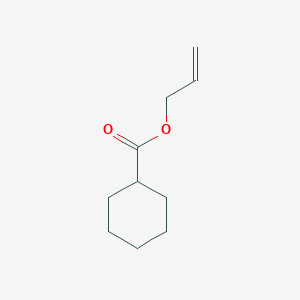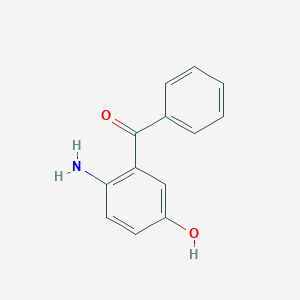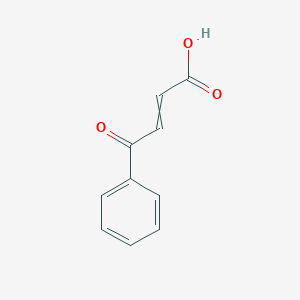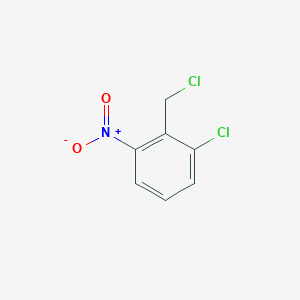![molecular formula C8H14N2O2 B097718 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide CAS No. 15846-26-1](/img/structure/B97718.png)
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-methyl-1-oxopropyl)-3-butyn-2-amine or MOPB.
作用機序
The mechanism of action of MOPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or transporters in the body. In particular, MOPB has been shown to inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
生化学的および生理学的効果
Studies have shown that MOPB has a range of biochemical and physiological effects. In vitro studies have demonstrated that MOPB has cytotoxic effects on cancer cells, inhibits dopamine transporters, and can act as a building block for the synthesis of new materials. In vivo studies have shown that MOPB can cross the blood-brain barrier and accumulate in the brain, suggesting that it could have potential therapeutic applications in neurological disorders.
実験室実験の利点と制限
One advantage of using MOPB in lab experiments is its unique structure, which could make it a valuable building block for the synthesis of new materials. Another advantage is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using MOPB in lab experiments is its cytotoxic effects on cancer cells, which could make it difficult to work with in certain contexts.
将来の方向性
There are several future directions for research on MOPB. One area of interest is the development of MOPB as an anti-cancer drug. Further studies are needed to determine the optimal dosage and delivery methods for MOPB in cancer treatment. Another area of interest is the potential therapeutic applications of MOPB in neurological disorders. Additional research is needed to fully understand the mechanism of action of MOPB in the brain and to develop effective treatment strategies. Finally, there is potential for the development of new materials using MOPB as a building block. Further research is needed to explore the properties of these materials and their potential applications.
合成法
The synthesis of 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide involves the reaction of 2-methylacetoacetate with propargylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a yield of around 50%, making it an efficient approach for the synthesis of MOPB.
科学的研究の応用
MOPB has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and materials science. In medicinal chemistry, MOPB has been investigated for its potential as an anti-cancer agent. Studies have shown that MOPB has cytotoxic effects on cancer cells, making it a promising candidate for further development as an anti-cancer drug.
In neurochemistry, MOPB has been studied for its effects on dopamine transporters. Research has shown that MOPB can inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
In materials science, MOPB has been investigated for its potential as a building block for the synthesis of new materials. The unique structure of MOPB makes it a promising candidate for the development of new materials with specific properties.
特性
CAS番号 |
15846-26-1 |
|---|---|
製品名 |
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
3-(2-methylpropanoylamino)but-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)8(12)10-6(3)4-7(9)11/h4-5H,1-3H3,(H2,9,11)(H,10,12) |
InChIキー |
JBKZUDJFOSCJDL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
正規SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
その他のCAS番号 |
15846-26-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



